molecular formula C7H11NO5 B556459 Ac-asp-ome CAS No. 4910-47-8

Ac-asp-ome

Cat. No. B556459
CAS RN: 4910-47-8
M. Wt: 189.17 g/mol
InChI Key: KCNZNZZVMFPESV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ac-asp-ome” is a chemical compound with the IUPAC name (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . It has a molecular weight of 189.17 and is also known by other names such as Acetyl-L-aspartic acid α-methyl ester . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “Ac-asp-ome” is represented by the formula C7H11NO5 . The InChI code for this compound is 1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

“Ac-asp-ome” is a solid compound . It has a molecular weight of 189.17 and its IUPAC name is (3S)-3-(acetylamino)-4-methoxy-4-oxobutanoic acid . The compound should be stored at room temperature .

Scientific Research Applications

  • ASP's Role in Adipose Tissue : ASP is a potent stimulator of glucose transport and triglyceride synthesis in adipocytes. It shows regional specificity in human adipose tissue, with greater binding and higher affinity in subcutaneous tissue compared to omental adipose tissue. This suggests ASP's significant role in maintaining regional adipose tissue mass and its potential involvement in obesity-related metabolic complications (Saleh, Christou, & Cianflone, 1999).

  • ASP and Obesity : A study on mRNA expression of C3 and other factors related to ASP production in adipose tissue found gender-specific differences in response to obesity. In females, obesity led to downregulation of factors related to ASP production in subcutaneous adipose tissue, while in males, there was increased expression in omental tissue. These changes may contribute to the development of visceral adipose tissue (Xia & Cianflone, 2003).

  • ASP as a Predictor of Cellular Response : Plasma levels of ASP can predict the impaired cellular biological response to ASP in patients with hyperapoB, a condition related to lipid abnormalities (Zhang, Cianflone, Genest, & Sniderman, 1998).

  • ASP and Postprandial Fat Metabolism : A study revealed that ASP is generated in vivo by human adipose tissue during the postprandial period, indicating its important role in the clearance of triacylglycerol from plasma and fatty acid storage in adipose tissue (Saleh, Summers, Cianflone, Fielding, Sniderman, & Frayn, 1998).

  • ASP's Influence on Glucose Transport : ASP has been shown to stimulate glucose transport in cultured human adipocytes, suggesting its significant role in postprandial energy storage (Maslowska, Sniderman, Germinario, & Cianflone, 1997).

Safety And Hazards

“Ac-asp-ome” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNZNZZVMFPESV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-asp-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
A Forchioni, E Abillon, JM Thiéry… - Biopolymers …, 1977 - Wiley Online Library
Derivatives and peptides of β‐nitrobenzyl‐L‐aspartates were studied with high‐field nmr. Differences were observed between the chemical shifts of protons located near the extremity of …
Number of citations: 2 onlinelibrary.wiley.com
AV Stepanyugin, IM Kotomiets… - Biopolymers and …, 2000 - biopolymers.org.ua
… The changes in UV absorption of the Gua derivatives in the presence of the amino acid derivatives with neutral carboxylic group – ac-Asp, ac-Glu, ac-Gly, ac-Asp-OMe and f-GlyONa …
Number of citations: 3 www.biopolymers.org.ua
HA Headlam, MJ Davies - Free Radical Biology and Medicine, 2002 - Elsevier
… In the case of N-Ac-Asp-OMe and (Asp) 3 , the major carbonyl products have been identified … was detected with both the blocked amino acid N-Ac-Asp-OMe and (Asp) 3 . In the latter …
Number of citations: 102 www.sciencedirect.com
C Charpentier, RAW Johnstone, A Lemonnier… - Clinica chimica acta, 1984 - Elsevier
Dipeptides in the urine of a patient suffering from dermatological purpura, associated with iminodipeptiduria, were determined by gas chromatography/mass spectrometry. The …
Number of citations: 12 www.sciencedirect.com
I Vandenberghe, L Créancier, S Vispé… - Biochemical …, 2008 - Elsevier
The ubiquitin-proteasome pathway plays a critical role in the degradation of proteins involved in tumor growth and has therefore become a target for cancer therapy. In order to discover …
Number of citations: 69 www.sciencedirect.com
EMB Janke, K Weisz - The Journal of Physical Chemistry A, 2007 - ACS Publications
… Likewise, by substituting the bulky N-Boc and O-benzyl protecting groups of Boc-Asp-OBzl for an N-acetylated methyl ester Ac-Asp-OMe, the 1 H spectrum acquired at 128 K for a …
Number of citations: 7 pubs.acs.org
A Citarella, N Micale - Molecules, 2020 - mdpi.com
Peptidyl fluoromethyl ketones occupy a pivotal role in the current scenario of synthetic chemistry, thanks to their numerous applications as inhibitors of hydrolytic enzymes. The insertion …
Number of citations: 23 www.mdpi.com
T Muro, T Murakami, Y Tominaga… - Agricultural and …, 1991 - Taylor & Francis
Streptomyces griseus var. alcalophilus was selected because it secreted a unique protease (protease I) that catalyzed the transfer reaction forming the hydroxamic acids of various …
Number of citations: 12 www.tandfonline.com
D Cui, GO Rankin, PJ Harvison - Drug metabolism and disposition, 2005 - ASPET
… N-acetyl-2-NDASA was synthesized using the same method as described above for the synthesis of 2-NDASA, except that Ac-Asp-OMe (189.2 mg, 1 mmol) was used as the starting …
Number of citations: 5 dmd.aspetjournals.org
K OKADA, T UYEHARA, M HIRAMOTO… - Chemical and …, 1973 - jstage.jst.go.jp
The amino acid sequences of the three bradykinin-potentiating peptides from the venom of Agkistrodon halys blomhoffii (potentiators B, C, and E), which had been previously presented …
Number of citations: 7 www.jstage.jst.go.jp

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